1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine typically involves the functionalization of imidazo[1,5-a]pyrazine scaffolds. Common synthetic strategies include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the imidazo[1,5-a]pyrazine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the desired compound.
Oxidative Coupling: This method involves the oxidation of precursor molecules to form the imidazo[1,5-a]pyrazine ring.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel, leading to the formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, leading to changes in the oxidation state of the compound.
Radical Reactions: These reactions involve the formation of radical intermediates, which can lead to the functionalization of the imidazo[1,5-a]pyrazine core.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups attached to the imidazo[1,5-a]pyrazine core.
Applications De Recherche Scientifique
1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows for unique interactions with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
- 1-Bromo-3-methylimidazo[1,5-a]pyrazine
Comparison: 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H5BrClN3 |
---|---|
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
1-bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-11-6(8)5-7(9)10-2-3-12(4)5/h2-3H,1H3 |
Clé InChI |
DTNOBBSJVVQHGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2N1C=CN=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.